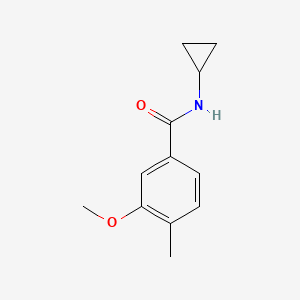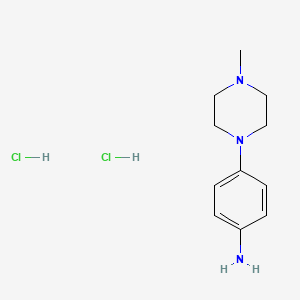
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Methylpiperazin-1-yl)aniline dihydrochloride” is a chemical compound with the CAS Number: 125819-00-3 . It has a molecular weight of 264.2 . The compound is also known by its IUPAC Name, 4-(4-methyl-1-piperazinyl)aniline dihydrochloride .
Synthesis Analysis
The compound is used as a reagent in the preparation of benzyloxypyridinone derivatives, which have c-Met kinase inhibitor properties .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H17N3.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;/h2-5H,6-9,12H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid powder at room temperature . and a boiling point of 89-94 .作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Based on its structural similarity to other piperazine compounds, it may influence several biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride . .
实验室实验的优点和局限性
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit various signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research on 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs or antibiotics. Furthermore, the potential use of this compound in combination with other treatment modalities, such as radiation therapy or immunotherapy, should also be explored. Finally, further studies are needed to determine the optimal dosage and administration route of this compound for different diseases and conditions.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to possess various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases and conditions.
合成方法
The synthesis of 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride can be achieved through several methods, including the reaction of 4-nitroaniline with 4-methylpiperazine in the presence of a reducing agent, such as tin(II) chloride. The product is then purified through recrystallization and converted to the dihydrochloride salt form. Other methods involve the use of different reducing agents, such as sodium dithionite or sodium borohydride, and the use of different solvents, such as ethanol or methanol.
科学研究应用
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, this compound has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
安全和危害
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;/h2-5H,6-9,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSBOPHQYYZQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


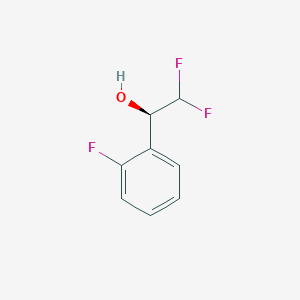
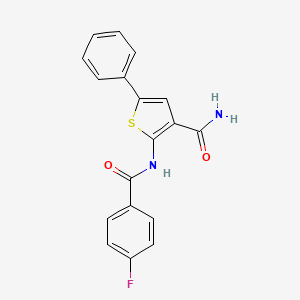

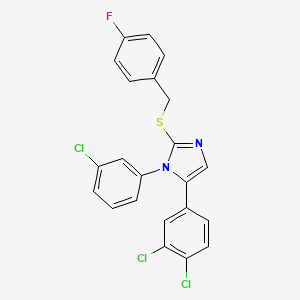
![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)



![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2787513.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2787514.png)
